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Di-​p-​tolyl Phosphorochloridate-d14

Cat. No.: B1154974
M. Wt: 310.77
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Description

Contextual Significance of Isotopic Labeling in Chemical Science

Isotopic labeling is a powerful technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org In this method, specific atoms within a molecule are substituted with their isotopes. wikipedia.orgpressbooks.pub These isotopes can be stable, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive, like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). musechem.comcernobioscience.com Because the labeled atom behaves almost identically to its unlabeled counterpart, it does not interfere with the chemical processes being studied. pressbooks.pub This allows scientists to trace molecular transformations, understand complex mechanisms, and quantify compounds with high precision. studysmarter.co.uk

The presence and location of these isotopic labels can be detected by various analytical methods, including mass spectrometry (MS), which identifies the mass difference, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different gyromagnetic ratios. wikipedia.orgpressbooks.pub This capability provides detailed insights into dynamic processes at the molecular level. studysmarter.co.uk Applications of isotopic labeling are widespread, spanning from metabolic research and drug development to environmental studies. musechem.comstudysmarter.co.uk For instance, it is used to study energy storage mechanisms in batteries, the pathways of catalytic reactions, and the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. cernobioscience.comnumberanalytics.com

Role of Deuterated Compounds in Advancing Mechanistic Understanding in Chemical Research

Deuterium (D), a stable, non-radioactive isotope of hydrogen, plays a crucial role in elucidating the mechanisms of chemical reactions. scielo.org.mxclearsynth.com Replacing hydrogen with deuterium is a subtle structural change, but the mass difference—deuterium being twice as heavy as protium (B1232500)—can lead to a significant phenomenon known as the Kinetic Isotope Effect (KIE). scielo.org.mxnumberanalytics.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. numberanalytics.com

This effect arises because the greater mass of deuterium leads to a lower vibrational frequency in a chemical bond (e.g., a carbon-deuterium bond versus a carbon-hydrogen bond). princeton.edu Consequently, more energy is required to break a bond to deuterium than to hydrogen. If this bond is broken during the rate-determining step of a reaction, the reaction will proceed more slowly. acs.orglibretexts.org By measuring the change in reaction rate (expressed as the ratio kH/kD), researchers can gain invaluable information about the reaction's transition state and determine whether a specific C-H bond is broken in the slowest step of the mechanism. numberanalytics.comacs.orglibretexts.org This makes deuteration an indispensable tool for probing the intricate details of reaction pathways. clearsynth.comthalesnano.com

Overview of Phosphorochloridates as Reagents in Organic Synthesis Research

Phosphorochloridates are a class of organophosphorus compounds characterized by the formula (RO)₂P(O)Cl, where R is an organic substituent. wikipedia.org These compounds are tetrahedral and are considered oxidized derivatives of phosphorochloridites. wikipedia.org A common example is diethyl phosphorochloridate. wikipedia.orgwikipedia.org

In organic synthesis, phosphorochloridates serve as versatile and electrophilic reagents, primarily for the phosphorylation of various nucleophiles. wikipedia.org They are frequently used to convert alcohols and amines into their corresponding phosphate (B84403) esters and phosphoramidates, respectively. wikipedia.orgwikipedia.org For example, the reaction of a phosphorochloridate with an alcohol yields a phosphate ester and hydrochloric acid. wikipedia.org This reactivity is also harnessed to transform ketones into enol phosphates, which are valuable intermediates that can be further modified. georganics.sk

Specific Research Context of Di-p-tolyl Phosphorochloridate-d14 within Deuterated Organophosphorus Chemistry

Di-p-tolyl Phosphorochloridate-d14 is the deuterated analogue of Di-p-tolyl Phosphorochloridate. The "d14" designation indicates that the fourteen hydrogen atoms on the two tolyl groups have been replaced by deuterium atoms. This specific isotopic labeling makes it a valuable tool in specialized research applications, particularly those involving organophosphorus compounds. cymitquimica.comalfa-chemistry.com

The primary research application of Di-p-tolyl Phosphorochloridate-d14 is as a labeled intermediate for the synthesis of other deuterated organophosphorus compounds. For instance, its non-deuterated form is used to synthesize Di-p-tolyl-phosphate, which is a known metabolite of the industrial chemical tri-p-cresyl phosphate. chemicalbook.com Therefore, the deuterated version, Di-p-tolyl Phosphorochloridate-d14, is instrumental in preparing deuterated Di-p-tolyl-phosphate (Di-p-tolyl-phosphate-d14). nih.gov

This labeled metabolite serves as an ideal internal standard for quantitative analytical studies using mass spectrometry. scielo.org.mx By adding a known quantity of the deuterated standard to a sample, scientists can accurately measure the concentration of the unlabeled metabolite, even at very low levels. Furthermore, deuterated compounds like Di-p-tolyl-phosphate-d14 are used as tracers in metabolic studies to investigate the biotransformation, pathways, and toxicokinetics of parent compounds like tri-p-cresyl phosphate. thalesnano.com Such studies are crucial for understanding the mechanisms of action and detoxification of organophosphorus compounds in biological systems. nih.govmdpi.com

Interactive Data Table 1: Chemical Properties of Di-p-tolyl Phosphorochloridate-d14

PropertyValueSource
Molecular Formula C₁₄D₁₄ClO₃P cymitquimica.comalfa-chemistry.com
Molecular Weight 310.77 g/mol cymitquimica.comalfa-chemistry.com
Synonyms Di-p-tolyl Chlorophosphate-d14, Di-4-tolyl Chlorophosphate-d14 cymitquimica.com
Physical Form Neat cymitquimica.com

Properties

Molecular Formula

C₁₄D₁₄ClO₃P

Molecular Weight

310.77

Synonyms

Phosphorochloridic Acid, Di-p-tolyl Ester (8CI)-d14;  p-Tolyl Phosphorochloridate ((C7H7O)​2ClPO) (6CI)-d14;  p-Tolyl Phosphorochloridate (7CI)-d14;  Di-4-tolyl Chlorophosphate-d14;  Di-p-tolyl Chlorophosphate-d14; 

Origin of Product

United States

Advanced Synthetic Methodologies for Di P Tolyl Phosphorochloridate D14

Strategies for Deuterium (B1214612) Incorporation in Organophosphorus Compounds

The synthesis of Di-p-tolyl Phosphorochloridate-d14 necessitates the specific incorporation of fourteen deuterium atoms onto the two p-tolyl groups. Several strategies can be employed for introducing deuterium into organophosphorus compounds.

Hydrogen-Deuterium Exchange Approaches

Hydrogen-deuterium (H-D) exchange is a common method for introducing deuterium into organic molecules. researchgate.netnih.gov This process involves the substitution of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). mdpi.com The exchange can be catalyzed by acids, bases, or metals. researchgate.net For aromatic systems like the tolyl groups in Di-p-tolyl Phosphorochloridate, metal-catalyzed H-D exchange is often employed. For instance, palladium on carbon (Pd/C) can effectively catalyze the deuteration of aryl C-H bonds in the presence of D₂O. princeton.edu This approach can be highly selective, targeting specific C-H bonds based on their acidity and accessibility. princeton.edu

However, the lability of the P-Cl bond in the target molecule presents a significant challenge for direct H-D exchange on the final compound, as the conditions required for exchange might also promote hydrolysis of the phosphorochloridate. Therefore, H-D exchange is more strategically performed on a precursor molecule, such as p-cresol (B1678582), before its incorporation into the final phosphorochloridate structure.

Direct Deuteration and Deuterium Gas Addition Techniques

Direct deuteration using deuterium gas (D₂) is another powerful technique for isotopic labeling. This method often involves a heterogeneous catalyst, such as palladium on carbon (Pd/C), and can be used for the reductive deuteration of various functional groups. x-chemrx.com While typically used for the saturation of double or triple bonds, under certain conditions, it can also facilitate H-D exchange on aromatic rings. A Pd/C-catalyzed H₂-D₂ exchange reaction using a H₂-D₂O combination can be an efficient way to generate D₂ gas in situ for subsequent deuteration reactions.

For the synthesis of Di-p-tolyl Phosphorochloridate-d14, direct deuteration of the aromatic rings of a suitable precursor with D₂ gas would be a viable strategy. This would likely be performed on p-cresol-d7 (B584137) before its reaction with a phosphorylating agent.

Precursor-Based Isotopic Labeling Routes for Aryl Phosphorochloridates

The most reliable and common strategy for the synthesis of complex deuterated molecules like Di-p-tolyl Phosphorochloridate-d14 is to use a deuterated precursor. nih.gov In this case, the synthesis would commence with a fully deuterated p-cresol molecule, specifically p-cresol-d7. This deuterated starting material would then be reacted with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃), to form the desired Di-p-tolyl Phosphorochloridate-d14.

The general reaction is as follows: 2 x (d7-CH₃C₆H₄OH) + POCl₃ → (d7-CH₃C₆H₄O)₂P(O)Cl + 2 HCl

This approach offers excellent control over the isotopic labeling pattern and avoids potential side reactions or incomplete deuteration that might occur with H-D exchange on the final product. The availability of deuterated p-cresol is a key consideration for this route.

Challenges and Innovations in Deuterated Phosphorochloridate Synthesis

The synthesis of deuterated phosphorochloridates is not without its challenges. The primary difficulty lies in the selective introduction of deuterium atoms without compromising the sensitive phosphorochloridate functional group. rsc.org The P-Cl bond is susceptible to hydrolysis, which can be problematic when using deuterium sources like D₂O. nih.gov

Innovations in this field focus on developing milder and more selective deuteration methods. Palladium-catalyzed deuteration of aryl halides using deuterium oxide as the deuterium source has emerged as a promising technique. nih.gov This method offers high functional group tolerance, making it suitable for late-stage deuteration of complex molecules. nih.gov Another innovative approach involves the use of flow chemistry, which allows for precise control over reaction parameters such as temperature and reaction time, leading to improved yields and selectivity in deuteration reactions. x-chemrx.com

For the synthesis of Di-p-tolyl Phosphorochloridate-d14, the main challenge would be to ensure complete deuteration of the tolyl groups while preserving the integrity of the phosphorochloridate moiety. The precursor-based approach largely circumvents this issue.

Methodologies for Characterization of Deuterium Distribution and Isotopic Purity in Synthetic Products

The characterization of Di-p-tolyl Phosphorochloridate-d14 is crucial to confirm its structure, determine the extent and location of deuterium incorporation, and assess its isotopic purity. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular weight of the deuterated compound and confirming the number of deuterium atoms incorporated. mdpi.com The mass spectrum of Di-p-tolyl Phosphorochloridate-d14 would show a molecular ion peak corresponding to its increased mass due to the 14 deuterium atoms. alfa-chemistry.comlgcstandards.comscbt.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help to confirm the location of the deuterium atoms on the tolyl rings. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the precise location of the deuterium atoms and for quantifying the isotopic purity.

¹H NMR: In the proton NMR spectrum of a highly deuterated compound like Di-p-tolyl Phosphorochloridate-d14, the signals corresponding to the protons on the tolyl rings would be significantly diminished or absent, providing direct evidence of successful deuteration.

²H NMR: Deuterium NMR spectroscopy directly observes the deuterium nuclei, providing a spectrum with signals corresponding to the different deuterium environments in the molecule. This is a definitive method for confirming the positions of the deuterium labels.

³¹P NMR: Phosphorus-31 NMR would show a single resonance, confirming the presence of the phosphate (B84403) ester. The coupling of the phosphorus nucleus to any remaining protons on the tolyl rings could also provide information about the degree of deuteration.

¹³C NMR: Carbon-13 NMR can also be used to confirm the structure and deuteration pattern. The signals for the deuterated carbons will be split into multiplets due to coupling with deuterium, and their chemical shifts may be slightly altered compared to the non-deuterated compound.

The combination of these techniques provides a comprehensive analysis of the synthesized Di-p-tolyl Phosphorochloridate-d14, ensuring its identity, isotopic enrichment, and purity.

Table 1: Analytical Techniques for the Characterization of Di-p-tolyl Phosphorochloridate-d14

Analytical Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight, confirmation of the number of deuterium atoms.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern, confirmation of deuterium location.
¹H NMR Absence or reduction of proton signals, indicating deuteration.
²H NMR Direct observation of deuterium signals, confirming their location.
³¹P NMR Confirmation of the phosphate ester structure.

Table 2: Compound Names Mentioned in the Article

Compound Name
Di-p-tolyl Phosphorochloridate-d14
p-cresol-d7
Phosphorus oxychloride
Di-p-tolyl-phosphate-d14

Mechanistic Investigations Utilizing Deuterium Labeling in Phosphorochloridate Chemistry

Application of Kinetic Isotope Effects (KIE) in Elucidating Reaction Mechanisms

The kinetic isotope effect is a quantitative measure of the change in the rate of a chemical reaction upon isotopic substitution. nih.gov It is defined as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). By analyzing the magnitude of the KIE, researchers can gain profound insights into the bonding changes occurring in the rate-determining step of a reaction. princeton.edustudymind.co.uk

In the context of phosphorylation reactions involving Di-p-tolyl Phosphorochloridate-d14, both primary and secondary kinetic isotope effects can be envisaged to provide mechanistic clarity.

Primary Deuterium (B1214612) KIE (pkH/pkD): A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.eduwikipedia.org For a reaction involving Di-p-tolyl Phosphorochloridate-d14, a primary KIE would most likely be observed if a proton transfer from one of the tolyl groups, or from a participating nucleophile, is integral to the slowest step of the phosphorylation process. The magnitude of the primary KIE is influenced by the nature of the transition state; a symmetrical transition state where the proton is equally shared between the donor and acceptor typically exhibits a maximal KIE. princeton.edu

Secondary Deuterium KIE (skH/skD): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.eduwikipedia.org These effects are generally smaller than primary KIEs but are nonetheless highly informative. wikipedia.org They are classified based on the location of the isotope relative to the reaction center:

α-Secondary KIE: This effect occurs when the deuterium is attached to the carbon atom undergoing a change in hybridization. For example, in a phosphorylation reaction, if the phosphorus center were to change its coordination, the deuterium atoms on the adjacent tolyl rings of Di-p-tolyl Phosphorochloridate-d14 could exhibit an α-secondary KIE. The magnitude of this effect can distinguish between associative (SN2-like) and dissociative (SN1-like) mechanisms.

β-Secondary KIE: This effect is observed when the deuterium is on a carbon atom adjacent to the reacting center. It is often used to probe the development of charge in the transition state. An increase in positive charge at the reaction center can be stabilized by hyperconjugation, an effect that is more pronounced for C-H bonds than for C-D bonds.

The following table summarizes the expected KIE values and their mechanistic implications for reactions involving Di-p-tolyl Phosphorochloridate-d14.

KIE TypeExpected kH/kD ValueMechanistic Implication
Primary> 2C-D bond breaking/formation in the rate-determining step.
α-Secondary~1.0 - 1.2Change in hybridization at the reaction center. Can help differentiate between associative and dissociative pathways.
β-Secondary> 1 (normal) or < 1 (inverse)Probes carbocationic character in the transition state.
Inverse< 1Indicates a stiffening of vibrational modes in the transition state compared to the ground state.

This table is generated based on established principles of kinetic isotope effects and their interpretation in organic reactions.

A meticulously designed experiment is crucial for obtaining reliable KIE data. For studies involving Di-p-tolyl Phosphorochloridate-d14, several approaches can be employed:

Intermolecular Competition: In this method, a mixture of the deuterated and non-deuterated phosphorochloridate is reacted with a limiting amount of a nucleophile. nih.gov The relative amounts of the deuterated and non-deuterated products are then determined, typically by mass spectrometry or NMR spectroscopy, to calculate the KIE. nih.govnih.gov This method is highly sensitive but requires careful consideration of potential isotopic impurities in the starting materials. nih.gov

Intramolecular Competition: If the substrate contains both protium (B1232500) and deuterium at equivalent positions, the KIE can be determined by analyzing the product distribution from a single reaction. This approach eliminates potential errors arising from variations in reaction conditions between separate experiments. nih.gov

Independent Rate Measurements: This involves running separate reactions with the deuterated and non-deuterated substrates under identical conditions and measuring their respective reaction rates. wikipedia.org While conceptually straightforward, this method can be challenging due to the difficulty of precisely replicating reaction conditions. wikipedia.org

The purity of the isotopically labeled compound is of paramount importance in KIE studies to avoid misleading results. nih.govarxiv.org

The interpretation of KIE data provides a window into the most energetically demanding part of the reaction coordinate—the rate-determining step. princeton.edustudymind.co.uk

A significant primary KIE (typically > 2) strongly suggests that a bond to the deuterium atom is being broken in the slowest step of the reaction. princeton.edu For instance, in a base-catalyzed phosphorylation, a large KIE upon deuteration of the nucleophile would implicate proton transfer in the rate-determining step.

The magnitude of a secondary KIE can reveal subtle details about the transition state structure. princeton.edu For example, in a dissociative mechanism where a phosphocation-like species is formed, a significant α-secondary KIE would be expected due to the change in hybridization at the phosphorus center from tetrahedral to trigonal planar. Conversely, a more associative mechanism would likely exhibit a smaller α-secondary KIE.

By systematically placing the deuterium label at different positions within the Di-p-tolyl Phosphorochloridate molecule or the reacting nucleophile, a detailed map of the bonding changes in the transition state can be constructed.

Deuterium Labeling for Tracing Reaction Pathways and Elucidating Intermediate Species

Beyond its application in KIE studies, deuterium labeling serves as an invaluable tool for tracing the fate of atoms throughout a reaction sequence. nih.govnih.gov By using Di-p-tolyl Phosphorochloridate-d14, where the tolyl groups are deuterated, it is possible to follow the tolyl moiety and distinguish it from other potential sources of similar fragments in complex reaction mixtures.

For instance, in reactions that may proceed through multiple pathways, the position of the deuterium label in the final products can unequivocally establish the operative mechanism. If a reaction is suspected to involve the formation of a transient intermediate, such as a metaphosphate species, the use of Di-p-tolyl Phosphorochloridate-d14 in conjunction with other isotopically labeled reagents can help to trap and identify this elusive species.

The following table illustrates how deuterium labeling can be used to differentiate between two hypothetical reaction pathways for the hydrolysis of Di-p-tolyl Phosphorochloridate-d14.

PathwayProposed IntermediateExpected Product
A (Associative)Pentacoordinate phosphorus speciesDi-p-tolyl-d14 phosphate (B84403)
B (Dissociative)Metaphosphate and tolyl-d7 cationMixture of products, potentially including rearranged tolyl-d7 species

This table presents a hypothetical scenario to demonstrate the utility of deuterium labeling in distinguishing reaction pathways.

Computational Chemistry Approaches Complementing Deuterium Labeling Studies for Mechanistic Insights

The synergy between experimental deuterium labeling studies and computational chemistry provides a powerful platform for a comprehensive understanding of reaction mechanisms. arxiv.orgresearchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway of phosphorylation reactions involving Di-p-tolyl Phosphorochloridate-d14.

These computational models can be used to:

Calculate theoretical KIEs for different proposed mechanisms. Comparison of these calculated values with experimentally determined KIEs can provide strong evidence in favor of one mechanism over another.

Visualize the geometries of transition states and intermediates, offering a level of detail that is often inaccessible through experimental means alone.

Analyze the vibrational frequencies of the ground state and transition state, providing a deeper understanding of the origins of the observed KIEs.

By integrating the empirical data from deuterium labeling experiments with the theoretical insights from computational chemistry, a highly detailed and robust picture of the phosphorylation mechanism can be achieved.

Applications of Di P Tolyl Phosphorochloridate D14 in Advanced Analytical Chemistry

Role as an Internal Standard in Isotope Dilution Mass Spectrometry for Quantitative Analysis

The most prominent application of Di-p-tolyl Phosphorochloridate-d14 is as an internal standard in isotope dilution mass spectrometry (IDMS). IDMS is a premier quantitative technique renowned for its high accuracy and precision. nih.gov In this method, a known quantity of an isotopically labeled version of the analyte, such as Di-p-tolyl Phosphorochloridate-d14, is added to a sample prior to processing and analysis. nih.gov

This deuterated standard is nearly identical to its non-labeled counterpart (the analyte) in terms of its chemical and physical properties, including extraction efficiency, chromatographic retention time, and ionization response. texilajournal.comnih.gov However, due to the mass difference imparted by the 14 deuterium (B1214612) atoms, it is easily distinguishable by a mass spectrometer. By co-processing with the analyte, the internal standard effectively compensates for sample loss during preparation steps and for variations in instrument response, such as ion suppression or enhancement caused by the sample matrix. nih.govtexilajournal.com This approach is particularly crucial for the accurate quantification of organophosphate compounds, which are often analyzed in complex environmental and biological samples. nih.govresearchgate.net

The development of robust analytical methods for quantifying trace-level contaminants in complex matrices like wastewater, surface water, or biological fluids is a significant challenge. researchgate.netamericanlaboratory.com The use of Di-p-tolyl Phosphorochloridate-d14 and similar deuterated standards is central to creating methods that are both precise and accurate.

Method development often involves coupling an extraction technique, such as solid-phase extraction (SPE), with a highly selective and sensitive analytical platform like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net In a typical workflow, the deuterated standard is spiked into the sample at the very beginning. It then experiences the same matrix effects and procedural losses as the target analyte. During the final MS/MS analysis, the instrument measures the ratio of the analyte to the standard. This ratiometric comparison cancels out most analytical errors, leading to highly reliable quantification. texilajournal.comnih.gov

Validation of these methods demonstrates exceptional reproducibility, with reported coefficients of variation often below 1%. nih.gov The use of isotope dilution allows for the achievement of very low method detection limits (MDLs), often in the nanogram per liter (ng/L) range, even in challenging matrices. nih.govresearchgate.net

Table 1: Research Findings on Method Detection Limits for Organophosphate Flame Retardants (PFRs) using Isotope Dilution GC-MS/MS Data sourced from studies on analogous organophosphate compounds, illustrating typical performance.

AnalyteMatrixMethod Detection Limit (ng/L)Reference
Tributyl phosphate (B84403) (TBP)Ultrapure Water, Tap Water, Seawater, Surface Water, Effluent, Pool Water0.3 - 24 nih.gov
Tris(2-chloroethyl) phosphate (TCEP)Ultrapure Water, Tap Water, Seawater, Surface Water, Effluent, Pool Water0.3 - 24 nih.gov
Tris(1-chloro-2-propyl) phosphate (TCPP)Ultrapure Water, Tap Water, Seawater, Surface Water, Effluent, Pool Water0.3 - 24 nih.gov
Tris(1,3-dichloro-2-propyl) phosphate (TDCP)Ultrapure Water, Tap Water, Seawater, Surface Water, Effluent, Pool Water0.3 - 24 nih.gov
Triphenyl phosphate (TPP)Ultrapure Water, Tap Water, Seawater, Surface Water, Effluent, Pool Water0.3 - 24 nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a technique that measures the relative abundance of different isotopes in a sample. numberanalytics.comsustainability-directory.com The core principle involves ionizing the sample, accelerating the resulting ions, and separating them in a magnetic field according to their mass-to-charge (m/z) ratio. sustainability-directory.comfiveable.mepnnl.gov Lighter ions are deflected more by the magnetic field than heavier ions, allowing for their separate detection by collectors like Faraday cups. sustainability-directory.comwikipedia.org The instrument then calculates the precise ratio of the ion currents, which corresponds to the isotope ratio. numberanalytics.comsustainability-directory.com

In the context of isotope dilution, the significance of this principle is paramount. The mass spectrometer doesn't just detect the analyte and the deuterated standard; it measures the ratio of their signal intensities with very high precision. The concentration of the analyte ([A]) can then be calculated using the following relationship:

[A] = ([IS] × R) / RIS

Where [IS] is the known concentration of the added internal standard, R is the measured ratio of analyte to standard in the sample, and RIS is the response factor ratio, which is typically unity or determined from a calibration curve. This direct ratio measurement is inherently more precise than determining an absolute concentration from a signal intensity alone, as it is immune to fluctuations in sample volume and instrument performance.

Use in Development of Advanced Chromatographic and Hyphenated Analytical Techniques

Di-p-tolyl Phosphorochloridate-d14 is integral to the development and application of advanced hyphenated analytical techniques, which combine a separation method (chromatography) with a detection method (mass spectrometry). Techniques such as GC-MS/MS and LC-MS/MS are standard for the analysis of organophosphate pesticides and flame retardants. researchgate.netnih.govkennesaw.edu

The presence of a deuterated internal standard is a prerequisite for validating these sophisticated methods. However, a known phenomenon called the "chromatographic isotope effect" can occur, where deuterated compounds may elute slightly earlier or later than their non-deuterated analogs during high-resolution chromatography. nih.govnih.govacs.org This is due to subtle differences in polarity and intermolecular interactions caused by the substitution of hydrogen with the larger, less polarizable deuterium atom. While this effect is often minimal, it must be considered during method development to ensure that the analyte and standard peaks are correctly integrated and that quantification is not biased. nih.gov Despite this, the overwhelming benefit of correcting for matrix effects and extraction variability makes deuterated standards indispensable for achieving the highest quality data from these advanced techniques. texilajournal.com

Deuterium as a Probe for Structural Elucidation Methodologies (excluding basic compound identification)

Beyond its role in quantification, the deuterium in Di-p-tolyl Phosphorochloridate-d14 can serve as a sophisticated probe in structural elucidation studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The substitution of protons with deuterium atoms renders those positions "silent" in a standard ¹H NMR spectrum. synmr.in

This property can be exploited in advanced applications. For instance, in studies of complex mixtures containing multiple organophosphate analogs, the spectrum of a deuterated version can help to unambiguously assign signals in the spectrum of the non-deuterated target compound. Furthermore, deuterium labeling is a powerful tool for studying intermolecular interactions. By selectively replacing protons with deuterium, researchers can probe specific sites on the molecule to understand how they interact with solvents, receptors, or other molecules in their environment without the interference from the proton signals at those sites. synmr.in This allows for a deeper understanding of phenomena like solvation effects and binding conformations, moving far beyond simple structural confirmation. synmr.incapes.gov.br

Spectroscopic Methodologies for Understanding Di P Tolyl Phosphorochloridate D14 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. nobracat-isotopes.com In the context of deuterium-labeled compounds like Di-p-tolyl Phosphorochloridate-d14, NMR offers unique advantages.

The substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) is a widely used technique to simplify complex ¹H NMR spectra. youtube.com Since deuterium is not detected in a standard ¹H NMR experiment, the signals from the deuterated positions are effectively removed, leading to a less crowded and more easily interpretable spectrum. youtube.comnih.gov This simplification is particularly beneficial for large and complex molecules where significant signal overlap can hinder analysis. nih.govnih.gov For Di-p-tolyl Phosphorochloridate-d14, where all 14 protons on the tolyl groups are replaced with deuterium, the ¹H NMR spectrum would be significantly simplified, allowing for clearer observation of any remaining proton signals or impurities.

Conversely, ²H NMR spectroscopy directly probes the deuterium nuclei. wikipedia.org While the chemical shift range is similar to ¹H NMR, the resolution is generally poorer. wikipedia.org However, ²H NMR is invaluable for confirming the success of deuteration, as a strong signal will be observed for the deuterated compound. wikipedia.org The chemical shifts in ¹H and ²H NMR are very similar for a given chemical species and its deuterium isotopomer due to their nearly identical local chemical environments, allowing for straightforward spectral interpretation. sigmaaldrich.com

Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. libretexts.org These reversible processes can cause changes in chemical shifts or coupling constants. libretexts.org By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to extract kinetic information, such as the rates of exchange. libretexts.orgfu-berlin.de

For Di-p-tolyl Phosphorochloridate-d14, DNMR could be used to study the kinetics of any relevant exchange processes. The presence of deuterium can influence the kinetics of these processes through the kinetic isotope effect. fu-berlin.de For instance, hydrogen/deuterium exchange is a common phenomenon that can be studied using DNMR, providing information about the accessibility of different parts of a molecule. libretexts.org While there are no readily exchangeable protons in the primary structure of Di-p-tolyl Phosphorochloridate-d14, DNMR could be used to study its interactions with other molecules that do have exchangeable protons.

A variety of advanced NMR techniques can be applied to further understand the structure and interactions of deuterated compounds. Two-dimensional (2D) NMR experiments, such as COSY and NOESY, are significantly simplified in deuterated molecules, which facilitates unambiguous resonance assignments and the determination of through-bond and through-space connectivities. nih.gov

For larger molecules and molecular complexes, perdeuteration (the replacement of all non-exchangeable protons with deuterons) combined with specific isotopic labeling patterns is a crucial strategy. nih.gov This approach is essential for studying high-molecular-weight proteins and their complexes by reducing the effects of strong ¹H-¹H dipolar interactions, which leads to substantial line narrowing and improved spectral resolution. nih.govnih.gov While Di-p-tolyl Phosphorochloridate-d14 is a relatively small molecule, these advanced techniques would be invaluable for studying its interactions with larger biological macromolecules.

Vibrational Spectroscopy (Infrared and Raman) in Characterizing Deuterated Analogues

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. acs.org These techniques are highly sensitive to isotopic substitution.

The substitution of a lighter isotope with a heavier one, such as hydrogen with deuterium, leads to a predictable shift in the vibrational frequencies of the molecule. libretexts.org This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. ajchem-a.com Since deuterium is approximately twice as heavy as hydrogen, the vibrational frequencies associated with C-D bonds are significantly lower than those of C-H bonds. libretexts.orgajchem-a.com This isotopic shift is a powerful tool for assigning vibrational modes and can provide insights into the bonding and conformation of the molecule. acs.org

For Di-p-tolyl Phosphorochloridate-d14, the IR and Raman spectra would show characteristic shifts in the bands corresponding to the vibrations of the tolyl groups. For example, the C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region, while C-D stretching vibrations are expected at significantly lower wavenumbers. Similarly, C-H bending vibrations would also shift to lower frequencies upon deuteration. rsc.org The magnitude of these shifts can be predicted using a simple harmonic oscillator model and can be corroborated with computational calculations. acs.org The analysis of these isotopic shifts can confirm the deuteration of the tolyl groups and provide information about the vibrational coupling within the molecule.

Table 1: Predicted Vibrational Frequency Shifts upon Deuteration

Vibrational Mode Typical Frequency Range (C-H) (cm⁻¹) Predicted Frequency Range (C-D) (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 ~2300 - 2200
Methyl C-H Stretch 2975 - 2860 ~2230 - 2050
Aromatic C-H Bend 900 - 675 Lower frequency
Methyl C-H Bend 1465 - 1370 Lower frequency

Note: The predicted frequency ranges for C-D vibrations are approximate and are based on the theoretical 1/√2 shift. Actual values may vary.

Mass Spectrometry Techniques for Characterizing Isotopic Purity and Distribution

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the case of isotopically labeled compounds, MS is crucial for assessing the isotopic purity and the distribution of the isotopes.

High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose. nih.govresearchgate.net By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it is possible to distinguish between molecules that differ only in their isotopic composition (isotopologues). nih.govresearchgate.net For Di-p-tolyl Phosphorochloridate-d14, HRMS can be used to determine the percentage of molecules that are fully deuterated (d14) versus those that have fewer deuterium atoms (d13, d12, etc.). rsc.org This is achieved by analyzing the relative abundances of the corresponding H/D isotopologue ions. nih.govresearchgate.net

Furthermore, tandem mass spectrometry (MS/MS) can provide information about the location of the deuterium labels within the molecule. nih.govresearchgate.net By fragmenting the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the molecule contain the deuterium atoms. This is a powerful method for confirming the structural integrity of the deuterated compound. rsc.org

Table 2: Spectroscopic Data for Di-p-tolyl Phosphorochloridate and its Deuterated Analogue

Compound Molecular Formula Molecular Weight
Di-p-tolyl Phosphorochloridate C₁₄H₁₄ClO₃P 296.69 g/mol cymitquimica.com
Di-p-tolyl Phosphorochloridate-d14 C₁₄D₁₄ClO₃P 310.772 g/mol cymitquimica.com

Future Research Directions and Emerging Paradigms in Deuterated Phosphorochloridate Studies

Development of Novel and Efficient Deuteration Methodologies for Complex Organophosphorus Scaffolds

The synthesis of complex deuterated molecules like Di-p-tolyl Phosphorochloridate-d14 necessitates advanced and efficient methodologies. A significant challenge in creating deuterated polymers and other complex molecules is that hydrogen atoms cannot simply be exchanged for deuterium (B1214612); the isotopic labeling must occur during the synthesis process, often starting with deuterated monomers. sine2020.eu The development of new synthetic routes is crucial because many deuterated precursors are not commercially available or are prohibitively expensive. sine2020.eu

Future research will likely focus on several key areas:

Catalytic H/D Exchange: There is a growing interest in methods like hydrogen isotope exchange (HIE), which allows for the selective replacement of hydrogen with deuterium in organic compounds. researchgate.net Recent breakthroughs include the use of ruthenium, iron, and palladium catalysts to facilitate H/D exchange, as well as photocatalyzed reactions. researchgate.netmarquette.edu Applying these techniques to organophosphorus scaffolds could provide more direct and cost-effective pathways to compounds like Di-p-tolyl Phosphorochloridate-d14.

Reductive and Dehalogenative Deuteration: These methods offer alternative strategies for incorporating deuterium into molecules. researchgate.net For organophosphorus compounds, this could involve the reduction of an unsaturated precursor or the replacement of a halogen atom on the tolyl groups with deuterium, using a deuterium source like D₂O. researchgate.net

Flow Chemistry: The use of flow chemistry reaction methods, combined with online monitoring, allows for precise control over reaction conditions, which is essential for achieving high levels of selective deuteration in complex syntheses. ornl.gov

These evolving methodologies will be critical for producing a wider library of deuterated organophosphorus reagents, enabling more sophisticated research applications.

Expanding the Scope of Kinetic Isotope Effect Applications in Catalysis and Reaction Design

The replacement of hydrogen with deuterium creates a heavier C-D bond with a lower vibrational frequency, which often leads to a slower reaction rate if that bond is broken in the rate-determining step. wikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org

In the context of organophosphorus chemistry, KIE studies are instrumental in understanding phosphoryl transfer reactions, which are fundamental to many biological processes. nih.govnih.gov For example, studies on enzymes like protein-tyrosine phosphatases (PTPs) and acetylcholinesterase use KIEs to probe the transition state of phosphate (B84403) ester hydrolysis. nih.govnih.govmdpi.com

Future applications involving compounds like Di-p-tolyl Phosphorochloridate-d14 could include:

Distinguishing Reaction Mechanisms: Secondary KIEs, where the deuterated bond is not broken, can help distinguish between different reaction pathways, such as SN1 and SN2 type mechanisms at the phosphorus center. wikipedia.org

Probing Enzyme Catalysis: Using deuterated substrates like a d14-phosphorylating agent allows researchers to measure KIEs in enzyme-catalyzed reactions, providing detailed information about the transition state structure and the role of the enzyme in accelerating the reaction. nih.govnih.gov

Reaction Optimization: A deeper understanding of reaction mechanisms, gained through KIE studies, enables the rational design of more efficient catalysts and the optimization of reaction conditions. numberanalytics.com

The following table summarizes typical KIE values and their general interpretations, which are foundational for designing such experiments.

KIE TypeTypical kH/kD ValueGeneral Interpretation
Primary KIE > 2C-H bond breaking is part of the rate-determining step. libretexts.org
Secondary KIE (α) 0.95 - 1.25Indicates a change in hybridization at the carbon atom adjacent to the reaction center. wikipedia.org
Secondary KIE (β) 1.1 - 1.4Often attributed to hyperconjugation effects stabilizing a transition state. libretexts.org
Inverse KIE < 1C-H bond is more constrained (stiffer) in the transition state than in the reactant.

This table presents generalized data for illustrative purposes.

Integration of Deuterated Reagents in Advanced Materials Science Research (e.g., deuterated polymers)

Deuterated polymers are of immense value in materials science, primarily due to the different neutron scattering lengths of hydrogen and deuterium. resolvemass.caacs.org This property allows for "contrast variation" in neutron scattering experiments, a technique that provides detailed information about polymer structure and dynamics that is inaccessible by other methods. sine2020.euacs.org

The synthesis of these advanced materials relies on the availability of deuterated monomers. sine2020.eu A compound like Di-p-tolyl Phosphorochloridate-d14 could serve as a precursor or building block for novel deuterated polymers. Future research directions in this area include:

Creating Novel Monomers: Developing synthetic routes to convert organophosphorus reagents into functional, deuterated monomers for polymerization.

Engineering Infrared Transparency: Perdeuteration (replacing all hydrogen atoms with deuterium) can reduce optical losses in polymers at specific infrared wavelengths, making them suitable for applications in IR optics and photonics. azimuth-corp.com

Improving Material Stability: The stronger C-D bond can lead to enhanced thermal stability and altered physical properties in the resulting polymers. resolvemass.ca This can be exploited to create more robust materials for demanding applications. For instance, studies have shown that deuteration can alter the phase transition temperature of materials. researchgate.net

The development of deuterated polymers from organophosphorus precursors could lead to new materials with unique optical, thermal, and mechanical properties.

Computational and Theoretical Advancements in Predicting and Interpreting Deuterium Effects

Computational chemistry is an indispensable tool for predicting and interpreting the effects of isotopic substitution. mdpi.com Theoretical models, particularly density functional theory (DFT), can simulate isotope effects and provide a deeper understanding of their origins. numberanalytics.commdpi.com

For deuterated organophosphorus compounds, future computational research will focus on:

Predicting KIEs: Accurately calculating the expected KIE for a proposed reaction mechanism. This allows for direct comparison with experimental results, providing strong evidence for or against a particular pathway.

Modeling Transition States: Computational models can visualize the geometry of transition states in reactions involving organophosphates, helping to explain the observed catalytic efficiency of enzymes. nih.gov

Simulating Vibrational Frequencies: The root of the KIE lies in the difference in zero-point vibrational energies between C-H and C-D bonds. wikipedia.org Theoretical calculations can precisely model these vibrational modes, providing a quantitative basis for interpreting isotope effects.

Understanding Structural Effects: Calculations can predict how deuteration will affect molecular structures, such as the geometry of hydrogen bonds, which in turn influences the material's bulk properties. rsc.org

The synergy between experimental work with reagents like Di-p-tolyl Phosphorochloridate-d14 and advanced computational studies will be crucial for unlocking a deeper, quantitative understanding of deuterium's influence in chemistry and materials science.

Role of Di-p-tolyl Phosphorochloridate-d14 in Cross-Disciplinary Academic Research

Due to its specific chemical nature—being an organophosphorus compound, a phosphorylating agent, and fully deuterated on its aromatic rings—Di-p-tolyl Phosphorochloridate-d14 is positioned to be a valuable tool in a variety of cross-disciplinary fields:

Medicinal Chemistry: Deuteration is increasingly used to improve the metabolic profile of drugs by slowing down their breakdown in the body, which can lead to lower, less frequent dosing and improved safety. nih.govacs.org While this specific compound is a reagent, it serves as a model for the synthesis of more complex deuterated pharmaceutical ingredients.

Analytical Chemistry: Deuterated compounds are widely used as internal standards in mass spectrometry for quantifying the levels of drugs and their metabolites in biological samples. nih.gov

Biochemistry and Enzymology: As discussed, deuterated substrates are essential for KIE studies to elucidate the mechanisms of enzymes that process organophosphates, such as phosphatases and dehydrogenases. nih.govnih.govicm.edu.pl

Neutron Science: The synthesis of deuterated materials, for which this compound could be a precursor, is critical for advancing neutron scattering studies of polymers, biological membranes, and other soft matter systems. sine2020.euazimuth-corp.com

NMR Spectroscopy: Deuterated reagents and solvents are fundamental in NMR spectroscopy for simplifying complex spectra and for studying H/D isotope effects on chemical shifts, which can reveal subtle details about molecular structure and hydrogen bonding. mdpi.comacs.org

In essence, Di-p-tolyl Phosphorochloridate-d14 and similar deuterated reagents act as enabling tools that bridge multiple scientific disciplines, from fundamental mechanistic studies to the development of advanced materials and therapeutics.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Di-p-tolyl Phosphorochloridate-d14, and how do isotopic substitutions affect interpretation?

  • Methodological Answer : Deuterated compounds like Di-p-tolyl Phosphorochloridate-d14 require specialized characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P^{31}\text{P} NMR and 2H^{2}\text{H} NMR, is critical for verifying phosphorus environments and deuterium incorporation. Mass spectrometry (MS) with high-resolution capabilities (e.g., HRMS-ESI) confirms molecular weight (310.772 g/mol) and isotopic purity. Isotopic peaks should align with theoretical distributions (e.g., absence of 1H^{1}\text{H} signals in deuterated regions). For quantitative analysis, ensure solvent compatibility to avoid deuterium exchange .

Q. How can researchers ensure reproducibility when synthesizing Di-p-tolyl Phosphorochloridate-d14?

  • Methodological Answer : Synthesis reproducibility hinges on controlling reaction conditions and precursor purity. Use deuterated starting materials (e.g., deuterated p-tolyl groups) to minimize isotopic dilution. Monitor reaction progress via thin-layer chromatography (TLC) or in situ 31P^{31}\text{P} NMR to detect intermediates. Purification via column chromatography under inert atmospheres (to prevent hydrolysis) and rigorous drying of solvents (e.g., anhydrous dichloromethane) are essential. Document stoichiometric ratios and reaction times to mitigate batch-to-batch variability .

Q. What precautions are necessary for handling Di-p-tolyl Phosphorochloridate-d14 in aqueous assays?

  • Methodological Answer : This compound is moisture-sensitive due to its phosphorochloridate group. Use anhydrous solvents (e.g., dry DMF or THF) and glove boxes for preparation. In assays, avoid cross-contamination by using separate pipette tips for deuterated and non-deuterated reagents. If used as an internal standard in lipid assays (e.g., phosphatidylcholine quantification), validate its stability under assay conditions (e.g., pH, temperature) and confirm no isotopic interference with detection methods (e.g., fluorescence, absorbance) .

Advanced Research Questions

Q. How do isotopic effects influence reaction kinetics when Di-p-tolyl Phosphorochloridate-d14 is used in phosphorylation studies?

  • Methodological Answer : Deuterium’s higher mass and lower zero-point energy can alter activation energies, slowing reaction rates compared to non-deuterated analogs. Use kinetic isotope effect (KIE) studies to quantify differences: compare kH/kDk_{\text{H}}/k_{\text{D}} for phosphorylation steps. Computational modeling (e.g., DFT calculations) can predict isotopic impacts on transition states. Experimental validation via time-resolved 31P^{31}\text{P} NMR or quenching experiments is recommended to resolve discrepancies between theoretical and observed rates .

Q. How can researchers address contradictions in yield data when scaling up synthesis of Di-p-tolyl Phosphorochloridate-d14?

  • Methodological Answer : Scale-up challenges often arise from heat transfer inefficiencies or isotopic inhomogeneity. Use microreactors for controlled small-batch synthesis to optimize conditions before scaling. Analyze byproducts (e.g., via GC-MS or 19F^{19}\text{F} NMR if fluorinated impurities are present) to identify side reactions. If yields drop at larger scales, re-evaluate solvent degassing, stirring efficiency, or deuterium retention in intermediates (e.g., via isotopic ratio MS) .

Q. What computational approaches are suitable for predicting the stability of Di-p-tolyl Phosphorochloridate-d14 under high-pressure conditions?

  • Methodological Answer : Periodic Density Functional Theory (DFT) and force field simulations (e.g., using CrystalExplorer) can model polymorphic stability under varying pressures. Calculate Gibbs free energy (GG) as a function of pressure to identify phase transitions. Compare lattice energies and compressibility (via equations of state) between deuterated and non-deuterated forms. Experimental validation using diamond anvil cells (DAC) with in situ Raman spectroscopy is advised to detect structural rearrangements .

Q. How should researchers adjust data normalization in assays when using Di-p-tolyl Phosphorochloridate-d14 as an internal standard?

  • Methodological Answer : Account for isotopic mass shifts in MS-based assays (e.g., +14 Da for d14) to avoid overlapping peaks. For fluorometric assays, validate that deuterium substitution does not alter fluorescence quenching properties. Normalize signals using a standard curve generated with deuterated standards, and include background controls to subtract solvent or matrix effects. Replicate assays in triplicate to address variability from isotopic heterogeneity .

Tables for Key Data

Table 1: Key Physicochemical Properties of Di-p-tolyl Phosphorochloridate-d14

PropertyValue/DescriptionReference
Molecular FormulaC14_{14}D14_{14}ClO3_3P
Molecular Weight310.772 g/mol
Primary Characterization31P^{31}\text{P} NMR, HRMS-ESI
Stability ConsiderationsMoisture-sensitive, hydrolyzes in H2_2O

Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantDetection MethodMitigation Strategy
Non-deuterated byproducts2H^{2}\text{H} NMRUse deuterated solvents/reagents
Hydrolysis products31P^{31}\text{P} NMRAnhydrous conditions, inert gas
Isomeric impuritiesGC-MSOptimize column chromatography

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.